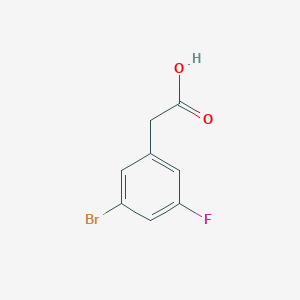

2-(3-Bromo-5-fluorophenyl)acetic acid

描述

Academic Significance of Halogenation in Pharmaceutical and Agrochemical Intermediates

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a critically important transformation in organic synthesis. bldpharm.comgoogle.com Halogenated compounds are integral to numerous industries, serving as polymers, refrigerants, and fire retardants. nih.gov However, their impact is particularly pronounced in the life sciences. Approximately 20% of all active pharmaceutical ingredients (APIs) and 30% of modern agrochemicals contain at least one halogen atom. bldpharm.comrheniumshop.co.il Since 2010, about 81% of newly launched agrochemical products have been halogen-containing compounds.

The academic and industrial significance of halogenation stems from the unique effects these atoms impart on a molecule's physicochemical properties. The introduction of halogens can:

Enhance Lipophilicity: Increasing a molecule's ability to dissolve in fats and lipids, which can improve its absorption and distribution within a biological system.

Improve Metabolic Stability: Carbon-halogen bonds can be more resistant to metabolic degradation, increasing the half-life and duration of action of a drug or pesticide. bldpharm.com

Increase Binding Affinity: Halogens can form strong, stable bonds and participate in halogen bonding, a type of non-covalent interaction that can enhance the binding of a molecule to its biological target, thereby increasing its potency.

Modulate Electronic Properties: The high electronegativity of halogens can alter the electron distribution within a molecule, influencing its reactivity and interactions. nih.gov

These modifications are crucial in the design of effective drugs and crop protection agents. For instance, fluorinated and chlorinated compounds are abundant in synthetic APIs and agrochemicals, while brominated and iodinated intermediates are invaluable for constructing more complex molecules through cross-coupling reactions. bldpharm.com The strategic placement of a halogen can mean the difference between a biologically inert molecule and a potent therapeutic or agricultural product.

Overview of Arylacetic Acid Scaffolds in Drug Discovery and Development

Arylacetic acids, and specifically phenylacetic acid derivatives, represent a privileged scaffold in medicinal chemistry. A scaffold is a core molecular structure that provides a framework for attaching various functional groups to create a library of compounds with diverse biological activities. The phenylacetic acid structure is found in a wide array of therapeutic agents.

One of the most well-known classes of drugs built upon this scaffold is the nonsteroidal anti-inflammatory drugs (NSAIDs). For example, diclofenac (B195802) is a widely used NSAID for treating pain and inflammation. The arylacetic acid moiety is crucial for the binding and activation of receptors involved in the inflammatory response. Beyond inflammation, this scaffold is present in drugs with diverse mechanisms of action, including:

Antidiabetic agents: Certain phenylacetic acid derivatives have been investigated as insulin-sensitizing agents for the treatment of diabetes.

Anticholinergics: Compounds like clidinium, used for gastrointestinal disorders, feature this core structure.

CNS stimulants: Methylphenidate, a treatment for ADHD, is another example.

The versatility of the arylacetic acid scaffold lies in its combination of a rigid aromatic ring, which can be substituted to fine-tune interactions with biological targets, and a flexible carboxylic acid side chain, which is often crucial for receptor binding or imparting favorable pharmacokinetic properties. Researchers continue to explore this scaffold to develop new therapies for a range of conditions, from metabolic disorders to neurological diseases.

Specific Research Focus on 2-(3-Bromo-5-fluorophenyl)acetic Acid within Scientific Literature

Within the broader categories of halogenated compounds and arylacetic acids, this compound (CAS No. 202000-99-5) has emerged as a valuable building block in synthetic and medicinal chemistry. Its structure is characterized by a phenylacetic acid core substituted with two different halogen atoms: bromine and fluorine. This specific substitution pattern makes it a subject of interest for creating complex molecules with potential therapeutic applications.

The presence of both bromine and fluorine provides distinct chemical handles for further modification. The bromine atom, for instance, is well-suited for participating in metal-catalyzed cross-coupling reactions (like Suzuki or Heck couplings), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, on the other hand, can enhance metabolic stability and binding affinity of the final product.

Detailed research findings from patent literature reveal the utility of this compound as a key intermediate in the synthesis of novel therapeutic agents. A prime example is its use in the preparation of compounds designed as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). These receptors are implicated in a variety of central nervous system (CNS) disorders, including anxiety, depression, and addiction.

In a patent filed by F. Hoffmann-La Roche AG (WO2012065963), this compound is used as a starting material to synthesize complex amide derivatives. The synthesis involves activating the carboxylic acid group of the title compound and then reacting it with a substituted amine to form an amide bond. This resulting intermediate undergoes further reactions, such as Suzuki coupling at the bromine position, to generate the final target molecules. The patent highlights the importance of the 3-bromo-5-fluoro substitution pattern on the phenylacetic acid scaffold for achieving the desired pharmacological activity in the final mGluR5 modulators.

The synthesis of the precursor to the title compound, 2-(3-bromo-5-fluorophenyl)acetonitrile, has been described. It is prepared from 3-bromo-5-fluorobenzyl bromide and sodium cyanide in a reaction heated to 75°C. The nitrile can then be hydrolyzed under acidic or basic conditions to yield this compound, making it accessible for its role as a versatile synthetic intermediate.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 202000-99-5 | nih.gov |

| Molecular Formula | C₈H₆BrFO₂ | nih.gov |

| Molecular Weight | 233.03 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 3-Bromo-5-fluorobenzeneacetic acid | nih.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 202000-99-5 | C₈H₆BrFO₂ |

| Diclofenac | 15307-86-5 | C₁₄H₁₁Cl₂NO₂ |

| Clidinium | 3485-62-9 | C₂₂H₂₆NO₃⁺ |

| Methylphenidate | 113-45-1 | C₁₄H₁₉NO₂ |

| 2-(3-bromo-5-fluorophenyl)acetonitrile | 305800-58-2 | C₈H₅BrFN |

| 3-bromo-5-fluorobenzyl bromide | 216755-57-6 | C₇H₅Br₂F |

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromo-5-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWAJSAOIABGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572019 | |

| Record name | (3-Bromo-5-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202000-99-5 | |

| Record name | 3-Bromo-5-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202000-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-5-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Bromo 5 Fluorophenyl Acetic Acid and Its Analogues

Established Synthetic Pathways for Substituted Phenylacetic Acids

The synthesis of the broader class of substituted phenylacetic acids, to which 2-(3-Bromo-5-fluorophenyl)acetic acid belongs, is well-documented. Several classical and contemporary methods are routinely employed, chosen based on the availability of starting materials, desired substitution patterns, and scalability.

One of the most versatile modern methods is the Palladium-catalyzed cross-coupling reaction . The Suzuki coupling, for instance, can be used to form the crucial carbon-carbon bond between an aryl group and the acetic acid moiety. inventivapharma.com This typically involves the reaction of an aryl boronic acid with an α-bromoacetic acid derivative in the presence of a palladium catalyst. rsc.org For a compound like this compound, this would logically involve a starting material such as (3-Bromo-5-fluorophenyl)boronic acid.

Other significant pathways include:

The Willgerodt-Kindler Reaction : This method converts aryl ketones (acetophenones) into the corresponding phenylacetic acids or their derivatives. researchgate.net The reaction typically involves heating the ketone with sulfur and a secondary amine like morpholine, followed by hydrolysis of the resulting thioamide.

Hydrolysis of Phenylacetonitriles : Substituted benzyl (B1604629) cyanides (phenylacetonitriles) can be hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acids. The challenge often lies in the synthesis of the appropriately substituted benzyl cyanide precursor. patsnap.com

Carbonylation of Toluene (B28343) Derivatives : A process has been developed for synthesizing phenylacetic acids through the carbonylation of toluene and its substituted variants. google.com This method uses carbon monoxide and an oxidant, catalyzed by a transition metal complex, to directly introduce the carboxymethyl group. google.com

From Phenylglycine : A synthetic route starting from substituted phenylglycine involves a sulfonylation reaction followed by a deamination reaction to produce the phenylacetic acid derivative. patsnap.com

These established methods provide a robust toolkit for chemists to access a wide array of substituted phenylacetic acids.

| Method | Key Reactants | General Description |

|---|---|---|

| Suzuki Coupling | Aryl Boronic Acid + α-Haloacetate | A Palladium-catalyzed cross-coupling reaction to form the aryl-CH2COOH bond. inventivapharma.com |

| Willgerodt-Kindler Reaction | Aryl Ketone + Sulfur + Amine | Rearrangement and oxidation of a ketone to form a terminal carboxylic acid derivative. researchgate.net |

| Nitrile Hydrolysis | Benzyl Cyanide | Acidic or basic hydrolysis of the nitrile group to a carboxylic acid. patsnap.com |

| Toluene Carbonylation | Substituted Toluene + CO | Transition metal-catalyzed introduction of a carboxymethyl group using carbon monoxide. google.com |

Methodological Approaches to Introduce Halogen Substituents onto Arylacetic Acid Skeletons

Introducing specific halogen atoms, such as bromine and fluorine, onto an arylacetic acid framework can be achieved either by using pre-halogenated starting materials or by direct halogenation of the aromatic ring.

The most straightforward approach to synthesizing this compound is to begin with a commercially available or readily synthesized precursor that already contains the desired 3-bromo-5-fluoro substitution pattern, such as 1-bromo-3-fluoro-5-iodobenzene (B1273634) or 3-bromo-5-fluorotoluene, which can then be converted to the final product using one of the methods described in section 2.1.

Alternatively, direct halogenation methods can be employed.

Electrophilic Aromatic Substitution (SEAr) : This is a fundamental method for introducing halogens onto an aromatic ring. acs.org However, the directing effects of the substituents already present on the ring (in this case, an activating alkyl group and a deactivating carboxylic acid group) can lead to a mixture of isomers, making it difficult to achieve the specific 3,5-substitution pattern selectively. acs.org

Sandmeyer Reaction : If an amino group is present at the desired position on the phenylacetic acid ring, it can be converted into a halide. acs.org This involves diazotization of the amine with nitrous acid, followed by treatment with a copper(I) halide (e.g., CuBr) to introduce the halogen.

Palladium-Catalyzed C-H Halogenation : More recent advancements have led to methods for the direct, site-selective C-H halogenation of aromatic acids. acs.org These reactions often use a palladium catalyst with a directing group (the carboxylic acid itself can serve this role) to install a halogen at the ortho position. acs.orgacs.org While powerful, achieving the specific meta-substitution pattern of the target molecule via this route would require a carefully designed substrate. These methods utilize inexpensive halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). acs.org

| Method | Reagents | Selectivity |

|---|---|---|

| Electrophilic Aromatic Substitution | Br2, Cl2, I2 with Lewis Acid | Governed by existing ring substituents; may produce isomeric mixtures. acs.orgwikipedia.org |

| Sandmeyer Reaction | 1. NaNO2, H+ 2. CuX (X=Cl, Br) | Specific to the position of a precursor amino group. acs.org |

| Directed C-H Halogenation | Pd Catalyst + NXS (X=Cl, Br, I) | Typically directs halogenation to the ortho position of a directing group. acs.org |

Exploration of Sustainable and Green Chemistry Principles in Halogenated Arylacetic Acid Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for halogenated arylacetic acids. The goal is to create processes that are more efficient, produce less waste, and use less hazardous materials.

A key area of development is the use of catalysis to replace stoichiometric reagents. For example, modern palladium-catalyzed C-H halogenation is presented as a more environmentally friendly alternative to traditional ortho-lithiation methods, which require harsh organolithium reagents in stoichiometric amounts and strictly anhydrous conditions. acs.orgacs.org Catalytic methods reduce waste and are often more functional-group tolerant.

Another green consideration is atom economy . Processes are designed to incorporate the maximum number of atoms from the reactants into the final product. For instance, direct C-H activation/halogenation is inherently more atom-economical than multi-step sequences that involve installing and later removing directing or activating groups. A sustainable photoinduced decarboxylative chlorination method highlights the importance of atom economy in modern synthesis. rsc.org

The choice of reagents and solvents is also critical. Moving away from highly toxic reagents, such as the sodium cyanide used in some older phenylacetic acid syntheses, is a primary concern. google.com The development of protocols that use common and less hazardous industrial solvents, like acetonitrile (B52724), also represents a step toward greener synthesis. acs.org

Finally, reducing the number of synthetic steps simplifies procedures, conserves resources, and minimizes waste generation. The development of one-pot or tandem reactions that combine multiple transformations into a single operation is a valuable strategy in the sustainable synthesis of complex molecules like this compound.

Chemical Transformations and Derivatization Strategies for 2 3 Bromo 5 Fluorophenyl Acetic Acid

Exploration of Carboxylic Acid Functional Group Reactivity

The reactivity of 2-(3-bromo-5-fluorophenyl)acetic acid is largely dictated by its carboxylic acid functional group. Carboxylic acid derivatives are central to organic synthesis, and their reactions typically proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxyl moiety is replaced by a nucleophile. ucalgary.ca The electrophilicity of the carbonyl carbon is a key determinant of reactivity; electron-withdrawing groups enhance it, while electron-donating groups reduce it. ucalgary.ca The primary transformations of the carboxylic acid group in this context are esterification and amidation.

Esterification is a fundamental reaction that converts carboxylic acids into esters. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. jocpr.com Alternatively, esters can be formed by reacting the carboxylate salt with an alkyl halide. Given the structure of this compound, a variety of ester derivatives can be synthesized.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| Methanol (B129727) | H₂SO₄ (catalyst), Reflux | Methyl 2-(3-bromo-5-fluorophenyl)acetate | Fischer Esterification |

| Ethanol | H₂SO₄ (catalyst), Reflux | Ethyl 2-(3-bromo-5-fluorophenyl)acetate | Fischer Esterification |

| Benzyl (B1604629) bromide | Base (e.g., K₂CO₃) | Benzyl 2-(3-bromo-5-fluorophenyl)acetate | Nucleophilic Substitution |

Amidation , the formation of an amide bond, is one of the most important transformations in medicinal chemistry. researchgate.net Direct condensation of a carboxylic acid and an amine is challenging due to acid-base neutralization. nih.gov Therefore, the carboxylic acid must first be "activated." This can be achieved in several ways:

Conversion to Acyl Halides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride, which readily reacts with amines. semanticscholar.org

Use of Coupling Reagents: A wide array of coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), facilitate amide bond formation by creating an activated intermediate in situ. organic-chemistry.org

Boron-Based Catalysis: Boric acid or specific organoboron compounds can catalyze the direct amidation of carboxylic acids and amines, often under milder conditions. semanticscholar.orgorganic-chemistry.org

| Amine | Activation Method/Reagents | Product |

|---|---|---|

| Ammonia | 1. SOCl₂ 2. NH₃ | 2-(3-bromo-5-fluorophenyl)acetamide |

| Aniline | HBTU, Hünig's base | 2-(3-bromo-5-fluorophenyl)-N-phenylacetamide |

| Benzylamine (B48309) | Boric Acid, Heat | N-benzyl-2-(3-bromo-5-fluorophenyl)acetamide |

Aromatic Substitution Reactions on the Bromo-fluorophenyl Moiety

The bromo-fluorophenyl ring of this compound can undergo aromatic substitution reactions, allowing for further functionalization. The outcome of these reactions is governed by the directing effects of the existing substituents: the bromine, the fluorine, and the acetic acid side chain.

In electrophilic aromatic substitution (EAS) , an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com Both halogen atoms (Br and F) are deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directing because of resonance electron donation. libretexts.org The acetic acid side chain (-CH₂COOH) is a meta-directing deactivator. The positions on the ring are influenced as follows:

C2: ortho to the acetic acid side chain, ortho to the bromine.

C4: para to the bromine, meta to the fluorine and the acetic acid side chain.

C6: ortho to the fluorine, meta to the bromine and the acetic acid side chain.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly for displacing the fluorine atom. This reaction is typically feasible only when the aromatic ring is highly electron-deficient, usually due to the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. beilstein-journals.orgresearchgate.net While the existing substituents on this compound are not as strongly activating for SNAr as a nitro group, this pathway could be explored with potent nucleophiles or by introducing additional electron-withdrawing groups onto the ring. beilstein-journals.org

Design, Synthesis, and Characterization of Novel Derivatives

Synthesis of Ester and Amide Analogues

Building upon the reactivity of the carboxylic acid group, specific ester and amide analogues of this compound can be synthesized as novel derivatives.

Synthesis of Methyl 2-(3-bromo-5-fluorophenyl)acetate: A straightforward approach involves the Fischer esterification of this compound with methanol in the presence of a catalytic amount of sulfuric acid, heated under reflux. jocpr.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the final product purified by column chromatography.

Synthesis of N-benzyl-2-(3-bromo-5-fluorophenyl)acetamide: An efficient synthesis of this amide derivative can be achieved using a modern coupling reagent. The carboxylic acid can be reacted with benzylamine in a suitable solvent, such as dimethylformamide (DMF), in the presence of a coupling agent like HBTU and a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base). organic-chemistry.org These reactions often proceed at room temperature and provide high yields of the desired amide. organic-chemistry.org

Cyclization Reactions Involving the Acetic Acid Side Chain and Aromatic Ring

The structure of this compound is amenable to intramolecular cyclization reactions, leading to the formation of new ring systems. A prominent example is an intramolecular Friedel-Crafts acylation to form a substituted indanone.

This transformation involves two key steps:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Intramolecular Cyclization: The resulting acyl chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated in situ attacks the aromatic ring. The cyclization will occur at the position most electronically favorable and sterically accessible, likely the C2 position, to form a five-membered ring, yielding a 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one derivative.

This strategy provides a pathway to rigid, bicyclic structures from the flexible phenylacetic acid starting material.

Scaffold Hopping and Bioisosteric Replacement Strategies for Structural Modification

In the context of drug discovery and materials science, modifying a lead compound to improve its properties is crucial. Scaffold hopping and bioisosteric replacement are key strategies for achieving this. researchgate.net

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has a similar size, shape, and electronic configuration, with the goal of retaining or improving biological activity while optimizing physicochemical properties. researchgate.netcambridgemedchemconsulting.com A bioisosteric replacement can alter toxicity, modify pharmacokinetics, or enhance target binding. cambridgemedchemconsulting.com

For this compound, several bioisosteric replacements could be envisioned:

| Original Group | Potential Bioisostere(s) | Rationale |

|---|---|---|

| Bromo (-Br) | -Cl, -CF₃, -iPr | Modify lipophilicity and steric profile. cambridgemedchemconsulting.com |

| Fluoro (-F) | -H, -OH, -CH₃ | Alter hydrogen bonding potential and metabolic stability. nih.gov |

| Phenyl Ring | Pyridyl, Thienyl | Introduce heteroatoms to modulate solubility and target interactions. cambridgemedchemconsulting.com |

| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic Acid, Acylsulfonamide | Mimic the acidic proton and hydrogen bonding capacity with improved metabolic stability or cell permeability. |

Scaffold hopping is a more drastic modification where the core structure (the scaffold) of the molecule is replaced with a chemically different one, while maintaining the three-dimensional arrangement of key functional groups essential for activity. nih.gov This is often used to escape undesirable properties of the original scaffold or to discover novel intellectual property. dundee.ac.uk

Starting from this compound, a scaffold hopping approach might involve replacing the entire bromo-fluorophenylacetic acid core with, for example, a benzo[b]thiophene or an indole-based scaffold. The new scaffold would be designed to position an acidic functional group and a hydrophobic moiety in a spatial orientation that mimics the original compound, thereby preserving its intended biological interactions. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(3-Bromo-5-fluorophenyl)acetic acid, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the carboxylic acid (-COOH) proton are expected. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.

Based on established chemical shift values for similar structures, the following proton signals can be predicted:

Aromatic Protons (H-2, H-4, H-6): These protons would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The electron-withdrawing effects of the bromine and fluorine atoms would cause these protons to be deshielded. The signals would likely appear as multiplets (m) due to complex spin-spin coupling with each other and with the fluorine atom.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carboxylic acid group are expected to produce a singlet or a narrowly split multiplet around δ 3.6 ppm.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above δ 10.0 ppm. Its exact position can be influenced by the solvent and concentration.

Predictive ¹³C NMR data, based on computational models and data from analogous compounds, suggests the following approximate chemical shifts:

Carboxylic Carbon (-COOH): This carbon is the most deshielded, appearing around δ 175-180 ppm.

Aromatic Carbons: The aromatic carbons would resonate in the δ 110-145 ppm range. The carbon attached to the fluorine (C-5) would show a large C-F coupling constant and a chemical shift significantly influenced by the fluorine's high electronegativity, likely around δ 160-165 ppm (as a doublet). The carbon bonded to bromine (C-3) would appear around δ 120-125 ppm. The carbon attached to the acetic acid moiety (C-1) would be found around δ 140-145 ppm. The remaining aromatic carbons (C-2, C-4, C-6) would have shifts influenced by both halogen substituents.

Methylene Carbon (-CH₂-): This carbon would be found in the aliphatic region, typically around δ 40-45 ppm.

Interactive Data Table: Predicted NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) | Multiplicity (¹H) |

| -COOH | >10.0 | ~177 | Broad Singlet |

| -CH₂- | ~3.6 | ~42 | Singlet |

| Ar-H2 | ~7.3 | ~118 (d) | Multiplet |

| Ar-H4 | ~7.2 | ~128 (d) | Multiplet |

| Ar-H6 | ~7.4 | ~115 (d) | Multiplet |

| Ar-C1 | - | ~142 | - |

| Ar-C3 | - | ~123 | - |

| Ar-C5 | - | ~163 (d, ¹JCF ≈ 250 Hz) | - |

Note: Predicted values are based on analogous structures and may vary from experimental results. 'd' indicates a doublet due to C-F coupling.

Utilization of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₈H₆BrFO₂), the exact mass can be calculated, and the molecular ion peak [M]⁺ in the mass spectrum would confirm this. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity, separated by two m/z units. The calculated monoisotopic mass is approximately 231.95 g/mol .

Fragmentation Analysis: Electron Ionization (EI) is a common MS technique that causes the molecular ion to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information. A plausible fragmentation pathway for this compound is as follows:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), which would result in a significant fragment ion.

Benzylic Cleavage: Cleavage of the bond between the methylene group and the carboxylic acid group can lead to the formation of a stable 3-bromo-5-fluorobenzyl cation. This is often a prominent peak in the spectra of phenylacetic acid derivatives.

Loss of Bromine: The C-Br bond can also cleave, leading to the loss of a bromine radical (79 or 81 Da).

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Possible Fragment Identity | Notes |

| 232/234 | [C₈H₆BrFO₂]⁺ | Molecular ion peak ([M]⁺), showing the characteristic bromine isotope pattern. |

| 187/189 | [C₇H₅BrF]⁺ | Loss of the carboxyl group (-COOH, 45 Da). |

| 153 | [C₈H₆FO₂]⁺ | Loss of a bromine radical (⁷⁹Br or ⁸¹Br). |

Implementation of Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC, GC) for Purity Assessment and Reaction Monitoring.chemicalbook.compdx.edu

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. chemicalbook.compdx.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be most suitable. chemicalbook.com In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

A typical HPLC method for purity assessment would involve:

Column: A C18 or a Phenyl-Hexyl column would provide good separation based on the compound's hydrophobicity and aromatic character.

Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

Detection: UV detection would be appropriate, as the phenyl ring is a strong chromophore. The detection wavelength would likely be set around 210-220 nm or 254 nm.

The purity of the sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS) provides an even more powerful analytical tool. It combines the separation capabilities of LC with the sensitive and specific detection of MS. This is particularly useful for identifying impurities by their mass-to-charge ratio, even at very low concentrations. For reaction monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the desired product over time, allowing for the optimization of reaction conditions.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller stationary phase particles (<2 µm) and higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity. A UPLC method for this compound would follow similar principles to an HPLC method but with a much shorter run time, making it ideal for high-throughput screening or rapid reaction monitoring.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation. However, analysis by GC is possible after derivatization. Converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) would allow for successful separation and quantification by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Biological and Pharmacological Investigations of 2 3 Bromo 5 Fluorophenyl Acetic Acid and Its Derivatives

Applications in Medicinal Chemistry

The utility of 2-(3-Bromo-5-fluorophenyl)acetic acid in medicinal chemistry is multifaceted, ranging from its use as a crucial starting material for more complex molecules to the inherent drug-like properties of its derivatives that make them suitable for further development.

Role as Key Pharmaceutical Intermediates in Complex Drug Synthesis

Phenylacetic acid and its derivatives are recognized as valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The presence of the carboxylic acid group in this compound allows for a wide array of chemical modifications, such as the formation of amides, esters, and other functional groups. These modifications are fundamental steps in the construction of more intricate molecular architectures with specific pharmacological targets.

While direct evidence of this compound being a key intermediate in the synthesis of a specific, named complex drug is not extensively documented in publicly available literature, the synthesis of related structures from similar starting materials highlights its potential. For instance, a structurally similar compound, 3-bromo-4-fluoro-phenylacetic acid, has been utilized in the synthesis of complex heterocyclic molecules with potential biological activity. nih.gov This suggests that this compound holds significant promise as a versatile building block for the creation of novel therapeutic agents. The strategic placement of the bromo and fluoro substituents on the phenyl ring can influence the physicochemical properties and biological activity of the final drug molecule, making it an attractive starting point for drug discovery programs.

Assessment of Drug-likeness and Pharmacophore Modeling

The "drug-likeness" of a molecule is a crucial concept in medicinal chemistry, referring to the likelihood that a compound will have favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a viable candidate for an orally administered drug. A widely used guideline for assessing drug-likeness is Lipinski's rule of five. This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

An analysis of the computed properties of this compound from the PubChem database reveals its compliance with Lipinski's rule of five, as detailed in the table below. nih.gov

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 233.03 g/mol | < 500 g/mol | Yes |

| LogP (octanol-water partition coefficient) | 2.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

The compliance of this compound with all four of Lipinski's rules suggests that it possesses a favorable physicochemical profile for potential development as an oral drug.

Furthermore, in silico studies on derivatives of this compound have been conducted to evaluate their drug-likeness. For example, a study on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a derivative of the core structure, involved an in-silico analysis of its drug-likeness properties using various filtering rules, including Lipinski's, Ghose, Veber, Egan, and Muegge rules. nih.govmdpi.com These analyses supported the favorable bioavailability of the derivative. nih.govmdpi.com

Evaluation of Diverse Biological Activities

Beyond its role as a synthetic intermediate, derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents in their own right.

Anti-proliferative and Anti-tumor Efficacy Studies

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Phenylacetamide derivatives have been identified as a class of compounds with potential anti-proliferative and cytotoxic effects. nih.gov Studies have shown that these compounds can act as potent anticancer agents, particularly against prostate and breast cancer cell lines. nih.govst-andrews.ac.uk

Research on various phenylacetamide derivatives has demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells. For instance, certain derivatives have been shown to be highly effective against cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov

While specific anti-proliferative data for this compound or its simple amide derivatives are not extensively reported, the broader class of phenylacetamide derivatives has shown promising results. For example, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives reported their cytotoxic activity against various cancer cell lines, with some compounds showing significant efficacy. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, for some of these derivatives were in the micromolar range, indicating potent activity. nih.gov

The following table summarizes the cytotoxic activity of selected 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against different cancer cell lines. nih.gov

| Compound | PC3 (prostate carcinoma) IC50 (µM) | MCF-7 (breast cancer) IC50 (µM) | HL-60 (promyelocytic leukemia) IC50 (µM) |

| 2b (m-NO2) | 52 | 191 | 178 |

| 2c (p-NO2) | 80 | >250 | 100 |

| Imatinib (control) | 40 | 79 | 98 |

These findings suggest that derivatives of this compound, particularly its amides, warrant further investigation as potential anti-proliferative and anti-tumor agents. The presence of the bromo and fluoro substituents could modulate the activity and selectivity of these compounds.

Anti-microbial and Anti-fungal Properties Investigations

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. Acetic acid itself is known to possess antibacterial activity against a range of pathogens. fishersci.ca Furthermore, various derivatives of phenylacetic acid have been explored for their potential to combat microbial and fungal infections.

While specific studies on the antimicrobial and antifungal properties of simple amide or ester derivatives of this compound are limited, research on related structures provides some insights. For instance, a study on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, which are derivatives of a bromophenyl compound, demonstrated moderate antimicrobial and antifungal effects. frontiersin.org Another study investigated the antifungal properties of 2-bromo-3-fluorosuccinic acid esters, highlighting the potential of bromo-fluoro substituted compounds in this area. nih.gov

The table below presents the minimum inhibitory concentration (MIC) values for a promising synthetic 1,3-bis(aryloxy)propan-2-amine derivative against various Gram-positive bacteria, indicating the potential for structurally diverse compounds to exhibit antimicrobial activity. nih.gov

| Bacterial Strain | MIC (µg/mL) |

| Streptococcus pyogenes | 2.5 |

| Staphylococcus aureus | 2.5 |

| Enterococcus faecalis | 5 |

These findings, although not directly on derivatives of this compound, suggest that the incorporation of the bromo-fluorophenylacetic acid scaffold into different molecular frameworks could lead to the development of novel antimicrobial and antifungal agents. Further research is needed to specifically evaluate the amides and esters of this compound for their activity against a broad spectrum of bacteria and fungi.

Modulation of Enzymatic Pathways (e.g., Monoamine Oxidase Inhibition)

Monoamine oxidases (MAOs) are enzymes that play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. st-andrews.ac.ukresearchgate.net Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. researchgate.net The search for new and selective MAO inhibitors is an active area of research.

Currently, there is a lack of specific studies investigating the potential of this compound or its derivatives to modulate enzymatic pathways, particularly as inhibitors of monoamine oxidase. However, the broader class of phenyl and acetamide (B32628) derivatives has been explored for this purpose. For example, a study on bromo- and fluoro-based α,β-unsaturated ketones reported the development of highly potent and selective MAO-B inhibitors. researchgate.net Some of these compounds exhibited IC50 values in the nanomolar range, indicating very high potency. researchgate.net

The following table shows the MAO-B inhibitory activity of selected bromo- and fluoro-based α,β-unsaturated ketones. researchgate.net

| Compound | MAO-B IC50 (µM) |

| CHB1 | 0.027 |

| CHB2 | 0.013 |

| CHB3 | 0.0062 |

| CHF1 | 0.042 |

| CHF3 | 0.011 |

While these compounds are structurally different from this compound and its simple derivatives, the data indicates that the presence of bromo and fluoro substituents can be compatible with potent MAO inhibition. This suggests that it would be a worthwhile endeavor to synthesize and evaluate derivatives of this compound for their ability to inhibit MAO and other enzymes, potentially opening up new avenues for their therapeutic application.

Investigation of Anti-inflammatory Potential

Direct in-vitro or in-vivo studies investigating the anti-inflammatory potential of this compound are not readily found in the current body of scientific literature. However, based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) containing a phenylacetic acid scaffold, it is plausible that this compound could exhibit anti-inflammatory properties. The primary mechanism of action for many phenylacetic acid-based NSAIDs is the inhibition of COX enzymes, which are critical in the biosynthesis of prostaglandins (B1171923)—key mediators of inflammation, pain, and fever.

To ascertain the anti-inflammatory potential of this compound, a series of standard assays would be necessary.

Table 1: Potential In Vitro and In Vivo Assays for Anti-inflammatory Activity

| Assay Type | Specific Assay | Purpose | Potential Measured Outcome |

|---|---|---|---|

| In Vitro | Cyclooxygenase (COX-1 and COX-2) Inhibition Assay | To determine the direct inhibitory effect on the key enzymes of the prostaglandin (B15479496) synthesis pathway. | IC50 values for COX-1 and COX-2, indicating potency and selectivity. |

| Lipoxygenase (LOX) Inhibition Assay | To assess inhibitory activity against another key enzyme family in the inflammatory cascade. | IC50 values for different LOX isoforms. | |

| Cytokine Production Assay (e.g., in LPS-stimulated macrophages) | To measure the effect on the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. | Reduction in cytokine levels. | |

| In Vivo | Carrageenan-Induced Paw Edema in Rodents | A standard model of acute inflammation to assess the reduction of swelling. | Percentage inhibition of paw edema. |

Structure-Activity Relationship (SAR) Studies

Specific SAR studies for this compound are not documented. However, general principles from related classes of compounds can provide insights into how its structural features might contribute to its biological activity.

The presence and position of halogen atoms on the phenyl ring are known to be critical determinants of the biological activity of many drug molecules. Halogens can influence a compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.

Table 2: Hypothetical SAR for Halogen Substitution on a Phenylacetic Acid Scaffold

| Substitution Pattern | Potential Impact on Activity | Rationale |

|---|---|---|

| Ortho-substitution | May introduce steric hindrance, potentially affecting binding to the active site of target enzymes. | The proximity of the substituent to the acetic acid side chain could restrict conformational flexibility. |

| Meta-substitution | Can influence electronic properties and lipophilicity without directly sterically hindering the side chain. | This pattern in this compound may optimize electronic interactions with the target. |

| Para-substitution | Often a key position for interacting with specific sub-pockets within enzyme active sites (e.g., the COX-2 side pocket). | A different substitution at this position might alter selectivity between COX isoforms. |

| Multiple Halogenation | Can significantly increase lipophilicity and potentially enhance binding affinity through halogen bonding. | The combination of bromine and fluorine provides a unique electronic and steric profile. |

The acetic acid side chain is a common pharmacophore in many NSAIDs, as its carboxylate group often forms a crucial ionic interaction with a conserved arginine residue in the active site of COX enzymes. Modifications to this moiety would be expected to have a profound impact on the compound's anti-inflammatory activity.

Potential modifications and their hypothetical consequences include:

Esterification or Amidation of the Carboxylic Acid: This would likely abolish the ionic interaction with the target enzyme, potentially leading to a loss of activity. However, such derivatives could act as prodrugs that are hydrolyzed in vivo to the active carboxylic acid.

Introduction of a Methyl Group on the α-carbon (propionic acid derivative): This modification is a hallmark of the "profen" class of NSAIDs (e.g., ibuprofen, naproxen). This can introduce a chiral center and often leads to increased potency, with one enantiomer typically being more active.

Altering the Length of the Alkyl Chain: Increasing or decreasing the distance between the phenyl ring and the carboxylic acid could disrupt the optimal positioning of the molecule within the enzyme's active site, likely reducing activity.

Elucidation of Mechanism of Action at the Molecular and Cellular Levels

Without direct experimental data for this compound, its mechanism of action can only be inferred from its chemical structure. The most probable mechanism would be the inhibition of prostaglandin synthesis through the blockade of COX enzymes.

At a molecular level , this would involve the compound binding to the active site of COX-1 and/or COX-2. The phenylacetic acid portion would likely occupy the main channel of the enzyme, with the carboxylate group forming an ionic bond with Arg120 at the entrance of the active site. The 3-bromo-5-fluorophenyl group would extend into a hydrophobic pocket within the enzyme. The specific interactions of the halogenated ring with the amino acid residues lining this pocket would determine the compound's potency and its selectivity for COX-2 over COX-1. The larger, more flexible active site of COX-2, which features a side pocket, can accommodate bulkier substituents, and the bromo- and fluoro- groups might influence how the phenyl ring is oriented within this space.

At a cellular level , the inhibition of COX enzymes would lead to a reduction in the production of prostaglandins (e.g., PGE2, PGI2) in inflammatory cells such as macrophages and mast cells. This would, in turn, lead to a decrease in the cardinal signs of inflammation: vasodilation, increased vascular permeability, edema, and pain sensitization. Furthermore, by reducing prostaglandin levels, the compound could modulate the activity of various immune cells and the production of other inflammatory mediators.

Further research, including enzymatic assays, cellular studies, and in vivo animal models, is required to definitively establish the anti-inflammatory potential, structure-activity relationships, and precise mechanism of action of this compound and its derivatives.

Computational Chemistry and Cheminformatics Approaches in Research

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

There is no specific in silico ADMET profile for 2-(3-Bromo-5-fluorophenyl)acetic acid available in the reviewed scientific literature. Such a study would typically involve the use of predictive models to estimate the pharmacokinetic and pharmacodynamic properties of the compound.

For illustrative purposes, a general ADMET analysis of a compound with a similar structural backbone might predict parameters such as:

| Property | Predicted Value | Description |

| Absorption | ||

| - Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| - Caco-2 Permeability | Moderate | The compound may have moderate permeability across the intestinal epithelial barrier. |

| Distribution | ||

| - Blood-Brain Barrier (BBB) Penetration | Low | The compound is unlikely to cross the blood-brain barrier to a significant extent. |

| - Plasma Protein Binding | High | The compound is expected to bind extensively to plasma proteins, which may affect its distribution and availability to target tissues. |

| Metabolism | ||

| - CYP450 Inhibition | Inhibitor of specific isoforms | The compound may inhibit certain cytochrome P450 enzymes, potentially leading to drug-drug interactions. |

| Excretion | ||

| - Renal Organic Cation Transporter | Non-inhibitor | The compound is not expected to interfere with the renal excretion of other drugs via this transporter. |

| Toxicity | ||

| - hERG Inhibition | Low risk | The compound is predicted to have a low likelihood of causing cardiotoxicity through hERG channel inhibition. |

| - Ames Mutagenicity | Non-mutagenic | The compound is not expected to be mutagenic. |

This table is a hypothetical representation and is not based on actual published data for this compound.

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

No molecular docking or simulation studies featuring this compound as a ligand have been identified in the public domain. Such research is crucial for understanding the potential binding modes of a compound within the active site of a biological target, thereby elucidating its mechanism of action at a molecular level. These studies provide insights into the specific amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

A search of scientific literature did not yield any QSAR models that specifically include this compound. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. The absence of such a study suggests that this compound has not been part of a larger set of analogs used to develop predictive models for a particular biological endpoint.

Pan Assay Interference Structures (PAINS) and Brenk Alert Analysis for Compound Prioritization

There is no published PAINS or Brenk alert analysis for this compound. These computational filters are employed in the early stages of drug discovery to identify compounds that are likely to exhibit non-specific activity or contain toxicophores. A PAINS analysis would screen for substructures known to interfere with assay technologies, while a Brenk alert analysis would identify fragments associated with toxicity or poor metabolic stability. The lack of this information means that the potential for this compound to be a promiscuous binder or to possess inherent liabilities has not been formally reported.

Pioneering Pathways: The Emerging Role of this compound in Materials Science

The multifaceted compound this compound is gaining recognition for its potential applications in the innovative field of materials science. This compound, with its unique chemical structure, is at the forefront of research exploring novel electronic materials and the synthesis of liquid crystal intermediates. Its integration into the development and functionalization of advanced materials is opening new avenues for technological advancement.

While detailed, specific research findings on the direct application of this compound in materials science are still emerging, its structural motifs are indicative of its potential utility in these high-technology sectors.

Future Research Directions and Overcoming Challenges

Development of More Efficient and Environmentally Benign Synthetic Routes

The advancement of 2-(3-bromo-5-fluorophenyl)acetic acid from a laboratory-scale compound to a readily accessible building block hinges on the development of superior synthetic methodologies. Many traditional syntheses for phenylacetic acid derivatives can involve hazardous reagents, harsh reaction conditions, and multi-step processes that result in significant chemical waste.

Future research must prioritize the development of more efficient and "green" synthetic routes. Modern catalytic systems offer promising alternatives. For instance, methods like the palladium-catalyzed carbonylation of the corresponding benzyl (B1604629) halide (3-bromo-5-fluorobenzyl bromide) present a more direct route to the carboxylic acid moiety. acs.org Further investigation into phase-transfer catalysis could also lead to milder reaction conditions, reduced solvent usage, and improved yields. mdpi.com

Moreover, exploring late-stage functionalization techniques, such as palladium-catalyzed C-H activation and halogenation, could provide novel and atom-economical pathways to synthesize not only the target compound but also a diverse library of its derivatives for structure-activity relationship (SAR) studies. numberanalytics.com The goal is to establish a synthetic protocol that is not only high-yielding and cost-effective but also aligns with the principles of sustainable chemistry by minimizing energy consumption and environmental impact. numberanalytics.com

Comprehensive In Vivo Pharmacological Evaluation and Preclinical Studies

While many phenylacetic acid derivatives have shown promise in initial in vitro assays, a significant gap often exists between laboratory findings and proven in vivo efficacy. To unlock the therapeutic potential of this compound, a rigorous and comprehensive preclinical evaluation is essential.

Related phenylacetic acid analogs have demonstrated tangible in vivo effects in animal models, including glucose and triglyceride-lowering activity as hPPAR agonists and hypoglycemic effects as FFAR1 agonists. vulcanchem.comwikipedia.org Other derivatives have shown potent anti-inflammatory activity in mice. researchgate.net These precedents provide a strong rationale for subjecting this compound to similar in vivo testing.

A systematic preclinical program should be undertaken, beginning with pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Subsequent pharmacodynamic studies in relevant animal models of disease (e.g., diabetes, inflammation, oncology) will be crucial to establish proof-of-concept and determine its therapeutic window. Concurrently, acute and chronic toxicology studies are necessary to assess its safety profile. Overcoming the challenge of translating in vitro potency into in vivo activity is a critical step toward any potential clinical application.

Exploration of Novel Therapeutic Targets and Neglected Biological Pathways

The therapeutic utility of the phenylacetic acid scaffold has been linked to several biological targets, including aldose reductase, peroxisome proliferator-activated receptors (PPARs), and specific γ-hydroxybutyric acid (GHB) binding sites in the brain. vulcanchem.comnih.govnih.gov However, the vastness of the biological landscape suggests that many potential targets remain undiscovered. The unique electronic properties conferred by the bromine and fluorine substituents on this compound may lead to novel bioactivity and selectivity profiles.

Future research should employ unbiased, large-scale screening approaches to identify new molecular targets. Techniques such as high-throughput screening against diverse enzyme and receptor panels, affinity-based protein profiling, and cellular thermal shift assays (CETSA) can reveal previously unknown binding partners. The fluorine atom, in particular, is a well-established feature in modern drug design known to enhance metabolic stability and binding affinity, making this compound an attractive candidate for such explorations. patsnap.com

Furthermore, investigations should not be limited to well-established pathways. For example, some related phenoxyacetamide compounds have been found to induce apoptosis through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). acs.org Exploring whether this compound or its derivatives can modulate such less-conventional or neglected pathways could uncover entirely new therapeutic opportunities.

Advanced Materials Integration and Application Research for Non-Pharmaceutical Uses

Beyond its potential in medicine, the chemical structure of this compound makes it a valuable candidate for applications in materials science. Aromatic carboxylic acids are versatile building blocks for creating functional materials and polymers. numberanalytics.comvulcanchem.com

One promising direction is its use as a monomer in the synthesis of specialty polymers, such as polyesters and polyamides. The incorporation of the bromo-fluoro phenyl group into a polymer backbone could impart desirable properties, including enhanced thermal stability, flame retardancy, and specific optical or electronic characteristics. researchgate.net

Another area of exploration is the development of metal-organic frameworks (MOFs). The carboxylic acid group can act as a ligand, coordinating with metal ions to form highly ordered, porous structures. mdpi.com The halogenated phenyl rings would serve as the structural linkers, and their specific properties could influence the framework's characteristics, leading to potential applications in gas separation, storage, or catalysis.

Finally, the presence of a carbon-bromine bond is particularly advantageous for further functionalization. This bond serves as a reactive handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of more complex molecules. This makes this compound a valuable intermediate for creating conjugated materials, liquid crystals, or other advanced organic materials intended for use in electronics and photonics.

Mentioned Compounds

常见问题

Q. What are the standard synthetic routes for preparing 2-(3-Bromo-5-fluorophenyl)acetic acid, and how can regioselectivity be ensured?

The compound is typically synthesized via bromination of a fluorophenylacetic acid precursor. A common method involves reacting 5-fluorophenylacetic acid with bromine in acetic acid under controlled conditions, similar to the regioselective bromination of 4-methoxyphenylacetic acid described in related studies . To ensure regioselectivity, reaction parameters such as temperature (room temperature), solvent (acetic acid), and stoichiometric control of bromine are critical. Monitoring via TLC or HPLC is recommended to confirm intermediate formation.

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., distinguishing 3-bromo-5-fluoro vs. other isomers) .

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding motifs (e.g., using SHELXL for refinement) .

- Mass spectrometry (HRMS) : To verify molecular weight and purity.

- Melting point analysis : Compare with literature values (e.g., analogs like 3-bromophenylacetic acid melt at 99–102°C ).

Q. How should this compound be stored to maintain stability?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. The bromo-fluoro substituents may render the compound sensitive to humidity and thermal stress, as seen in related brominated phenylacetic acids .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in electronic effects observed in crystallographic data?

In analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid, crystallographic data revealed angular distortions (e.g., C–C–C angles of 121.5° at Br vs. 118.2° at OMe), suggesting electron-withdrawing effects of bromine . Density Functional Theory (DFT) calculations can model charge distribution and validate substituent effects. Software like Gaussian or ORCA can simulate electrostatic potentials, aiding in interpreting experimental bond angles and reactivity trends.

Q. What strategies optimize the synthesis of derivatives for biological activity screening?

- Perkin condensation : For generating α,β-unsaturated derivatives, as demonstrated in Combretastatin A-4 synthesis .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., using Pd catalysts) to introduce aryl/heteroaryl groups . Monitor by-products (e.g., di-brominated isomers) via LC-MS and adjust reaction time/temperature to minimize side reactions.

Q. How can hydrogen-bonding motifs in the crystal lattice influence material properties?

Centrosymmetric dimers linked via R₂²(8) hydrogen bonds (e.g., –COOH⋯O=C– interactions) are common in phenylacetic acids . These motifs affect solubility, melting behavior, and mechanical stability. Variable-temperature XRD or DSC can probe thermal stability, while Hirshfeld surface analysis quantifies intermolecular interactions.

Q. What are the challenges in scaling up synthesis while maintaining purity >95%?

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc gradients) .

- By-product management : Optimize bromine stoichiometry to avoid di-substitution.

- Process monitoring : Implement in-line FTIR or Raman spectroscopy for real-time quality control.

Methodological Considerations

Q. How to address discrepancies in reported melting points for brominated phenylacetic acids?

Variations may arise from polymorphic forms or impurities. Consistently report drying conditions (e.g., vacuum desiccation) and heating rates (e.g., 1°C/min). Cross-validate with DSC to identify polymorph transitions .

Q. What precautions are necessary for handling brominated intermediates?

- Use cold traps or scrubbers for volatile bromine by-products.

- Employ PPE (gloves, goggles) due to potential lachrymatory effects .

Applications in Research

Q. How is this compound utilized in natural product synthesis?

It serves as a precursor for antimitotic agents (e.g., Combretastatin analogs) and vancomycin-type systems . The bromine atom facilitates further functionalization via cross-coupling, while the acetic acid moiety enables conjugation to biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。